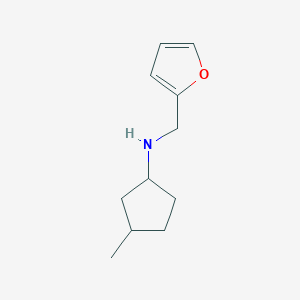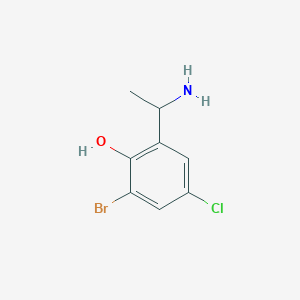
2-(1-Aminoethyl)-6-bromo-4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminoethyl)-6-bromo-4-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-6-bromo-4-chlorophenol can be achieved through several synthetic routes. One common method involves the bromination and chlorination of phenol, followed by the introduction of the aminoethyl group. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperature and pH conditions to ensure selective substitution at the desired positions on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(1-Aminoethyl)-6-bromo-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine and chlorine substituents can be reduced to form dehalogenated products.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized phenol derivatives, dehalogenated compounds, and substituted aminoethyl derivatives.
科学的研究の応用
2-(1-Aminoethyl)-6-bromo-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(1-Aminoethyl)-6-bromo-4-chlorophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine substituents may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
2-(1-Aminoethyl)-6-bromo-4-fluorophenol: Similar structure but with a fluorine substituent instead of chlorine.
2-(1-Aminoethyl)-4-chlorophenol: Lacks the bromine substituent.
2-(1-Aminoethyl)-6-bromo-4-methylphenol: Contains a methyl group instead of chlorine.
Uniqueness
2-(1-Aminoethyl)-6-bromo-4-chlorophenol is unique due to the specific combination of bromine, chlorine, and aminoethyl substituents on the phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H9BrClNO |
|---|---|
分子量 |
250.52 g/mol |
IUPAC名 |
2-(1-aminoethyl)-6-bromo-4-chlorophenol |
InChI |
InChI=1S/C8H9BrClNO/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-4,12H,11H2,1H3 |
InChIキー |
GEVWPFPWSITIJQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=CC(=C1)Cl)Br)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
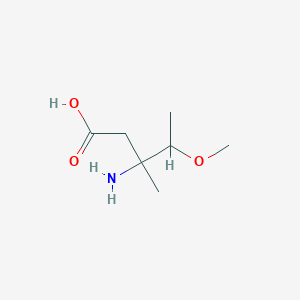
![5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067843.png)
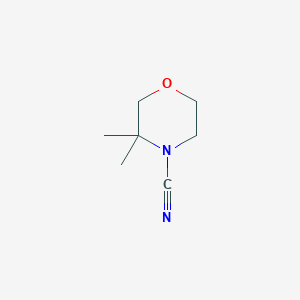
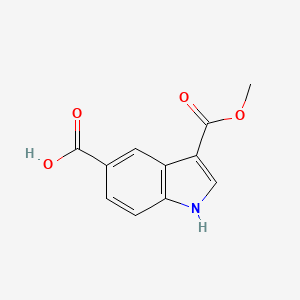
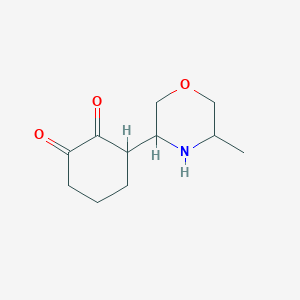
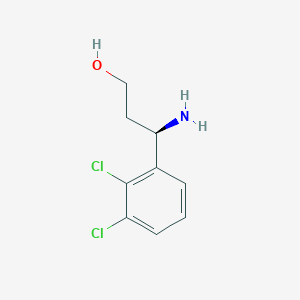
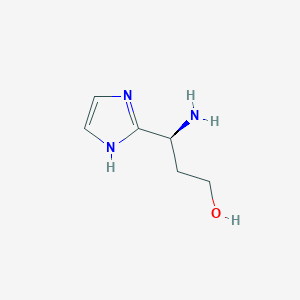
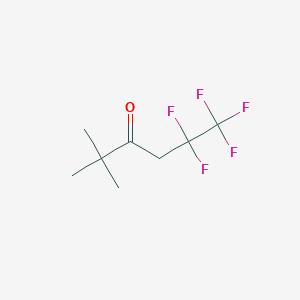
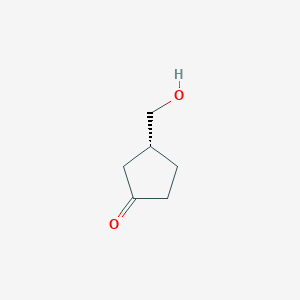
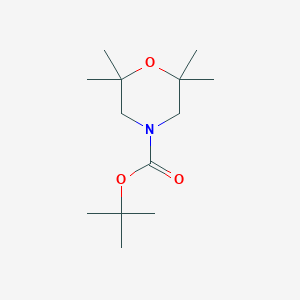
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
